Cas no 722456-34-0 (3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol)

3-(4-Chlorophenyl)methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound featuring a triazolopyrimidine core with a chlorophenylmethyl substituent and a thiol functional group. This structure confers potential utility in medicinal chemistry and material science due to its reactive thiol moiety and aromatic system, which may facilitate interactions with biological targets or serve as a building block for further derivatization. The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in pharmaceutical applications. Its precise physicochemical properties, such as solubility and stability, depend on the specific molecular environment, making it a candidate for tailored synthesis in drug discovery or agrochemical development.
3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol structure
722456-34-0 structure
Product Name:3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol
CAS No:722456-34-0
MF:C11H8ClN5S
MW:277.732718467712
MDL:MFCD07774509
CID:3148362
PubChem ID:135401882
Update Time:2025-10-22

3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
    • 3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol
    • 3-(4-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione
    • AO-476/43380396
    • F2147-0400
    • 3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
    • AKOS005207603
    • 3-[(4-chlorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione
    • 722456-34-0
    • CCG-252828
    • EN300-238064
    • HMS1664O18
    • MDL: MFCD07774509
    • Inchi: 1S/C11H8ClN5S/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
    • InChI Key: NGONDBBIVMEHGV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN1C2=C(C(N=CN2)=S)N=N1

Computed Properties

  • Exact Mass: 277.0188941g/mol
  • Monoisotopic Mass: 277.0188941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 87.2Ų

3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol Pricemore >>

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Additional information on 3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol

Research Brief on 3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol (CAS: 722456-34-0)

In recent years, the compound 3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol (CAS: 722456-34-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The compound belongs to the class of triazolopyrimidine derivatives, which are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. Recent studies have highlighted the potential of 3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol as a promising scaffold for the development of novel therapeutic agents. Its structural features, such as the presence of a thiol group and a chlorophenyl moiety, contribute to its ability to interact with various biological targets.

One of the key areas of research involving this compound is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary studies have demonstrated that 3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol exhibits inhibitory activity against specific kinases, making it a potential candidate for targeted therapy. Further investigations are underway to elucidate its mechanism of action and optimize its pharmacological properties.

In addition to its kinase inhibitory activity, recent research has explored the compound's potential as an antiviral agent. The triazolopyrimidine core has been shown to interfere with viral replication processes, and modifications to the thiol group have been investigated to enhance its efficacy against specific viruses. These findings open new avenues for the development of antiviral drugs, particularly in the context of emerging viral infections.

The synthesis of 3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol has also been a focus of recent studies. Researchers have developed efficient synthetic routes to produce the compound with high purity and yield, which is essential for its further evaluation in preclinical and clinical settings. Advances in synthetic methodologies have enabled the exploration of structural analogs, allowing for the optimization of its biological activity and pharmacokinetic profile.

Despite the promising results, challenges remain in the development of this compound as a therapeutic agent. Issues such as solubility, stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate the findings into clinical applications.

In conclusion, 3-(4-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol (CAS: 722456-34-0) represents a versatile and promising compound in the field of chemical biology and medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable candidate for further research and development. Continued exploration of its therapeutic potential, coupled with advancements in synthetic and analytical techniques, will likely contribute to the discovery of novel drugs in the near future.

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